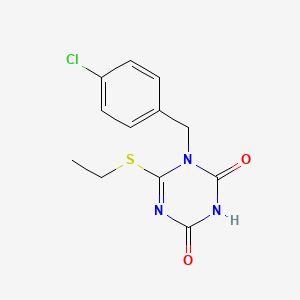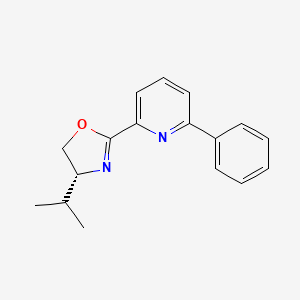
4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid
Overview
Description
4,4’,4’'-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid is a complex organic compound with a molecular formula of C33H30N10O6 This compound is characterized by its unique structure, which includes three benzoic acid groups connected through a triazole-based linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of Triazole Rings: The synthesis begins with the formation of 1H-1,2,3-triazole rings through a cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) ions.
Linking Triazole Rings: The triazole rings are then linked using nitrilotris(methylene) groups, which act as a bridge between the triazole units.
Attachment of Benzoic Acid Groups: Finally, benzoic acid groups are attached to the triazole-based linker through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole rings or benzoic acid groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid or triazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4,4’,4’'-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug design.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 4,4’,4’'-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid involves its ability to form stable complexes with metal ions. The triazole rings and benzoic acid groups provide multiple coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence various molecular targets and pathways, such as enzyme inhibition or activation, and can be utilized in catalysis or drug design.
Comparison with Similar Compounds
Similar Compounds
Tris(3-hydroxypropyltriazolylmethyl)amine: This compound also contains triazole rings and is used as a ligand in coordination chemistry.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: Another triazole-based compound with similar coordination properties.
Uniqueness
4,4’,4’'-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid is unique due to its combination of multiple triazole rings and benzoic acid groups, providing a higher degree of coordination and stability in metal complexes. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions.
Properties
IUPAC Name |
4-[[4-[[bis[[1-[(4-carboxyphenyl)methyl]triazol-4-yl]methyl]amino]methyl]triazol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N10O6/c44-31(45)25-7-1-22(2-8-25)13-41-19-28(34-37-41)16-40(17-29-20-42(38-35-29)14-23-3-9-26(10-4-23)32(46)47)18-30-21-43(39-36-30)15-24-5-11-27(12-6-24)33(48)49/h1-12,19-21H,13-18H2,(H,44,45)(H,46,47)(H,48,49) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCGIRVIZKNLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=C(C=C4)C(=O)O)CC5=CN(N=N5)CC6=CC=C(C=C6)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate](/img/structure/B8180614.png)


